molecular formula C12H9N3OS B6307045 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 82619-66-7

4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6307045
CAS RN: 82619-66-7
M. Wt: 243.29 g/mol
InChI Key: DNLGOLFNBFYUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4F6T, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic organic compound that has a unique structure that can be used in a variety of ways. This compound is of interest to scientists due to its ability to interact with other molecules in a unique way, and its potential to be used in a variety of applications.

Scientific Research Applications

4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a model compound for the study of proton transfer reactions and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of novel polymers and as a model compound in the study of the mechanism of action of drugs. Additionally, it has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atom of the pyrimidine ring and the sulfur atom of the thiophene ring. This bond is believed to be responsible for the compound’s ability to interact with other molecules in a unique way.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine are not fully understood. However, it has been shown to interact with a variety of proteins and enzymes, suggesting that it may have an effect on cellular processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to interact with a variety of other proteins, including those involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its unique structure, which allows it to interact with other molecules in a unique way, as well as its availability and relatively low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. The main limitation of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is that its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine. One potential direction is the development of new pharmaceuticals based on its structure. Additionally, its unique structure could be used to develop new catalysts or to study the mechanism of action of other compounds. Additionally, it could be used to study the effects of proton transfer reactions or to develop new polymers. Finally, it could be used to study the effects of drugs on cellular processes or to develop new drugs.

Synthesis Methods

The synthesis of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of 2-amino-5-nitropyrimidine and 2-thiophenecarboxaldehyde in the presence of sodium hydroxide and a suitable catalyst such as sodium ethoxide. The reaction is then followed by the addition of a furan derivative and a suitable base such as sodium hydroxide. The reaction is then allowed to proceed for several hours before being quenched with an acid such as hydrochloric acid. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

4-(furan-2-yl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-12-14-8(10-3-1-5-16-10)7-9(15-12)11-4-2-6-17-11/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLGOLFNBFYUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

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